molecular formula C18H15BrN4O3 B3528795 N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA

Cat. No.: B3528795
M. Wt: 415.2 g/mol
InChI Key: XBLPDTYRRWOZOU-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA: is a complex organic compound that features a benzodioxole ring, a bromobenzyl group, and a pyrazole moiety linked through a urea functional group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3/c19-13-3-1-12(2-4-13)9-23-10-15(8-20-23)22-18(24)21-14-5-6-16-17(7-14)26-11-25-16/h1-8,10H,9,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPDTYRRWOZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Moiety: This involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Urea Formation: The final step involves the reaction of the benzodioxole and pyrazole intermediates with phosgene or a phosgene substitute to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromobenzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cell behavior, such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]UREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

This detailed overview provides a comprehensive understanding of N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA

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